molecular formula C3H7O7P B15145016 (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid CAS No. 23295-92-3

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Cat. No.: B15145016
CAS No.: 23295-92-3
M. Wt: 186.06 g/mol
InChI Key: GXIURPTVHJPJLF-REOHCLBHSA-N
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Description

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (CAS 23295-92-3) is an endogenous metabolite with the molecular formula C₃H₇O₇P and a molecular weight of 186.06 g/mol . It features a chiral center at the C3 position (S-configuration), a hydroxy group at C3, and a phosphonooxy group at C2 (Figure 1). This compound is primarily used in metabolic research, particularly in studies involving glycolysis and gluconeogenesis, due to its role as a phosphorylated organic acid .

Properties

CAS No.

23295-92-3

Molecular Formula

C3H7O7P

Molecular Weight

186.06 g/mol

IUPAC Name

(2S)-3-hydroxy-2-phosphonooxypropanoic acid

InChI

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1

InChI Key

GXIURPTVHJPJLF-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)OP(=O)(O)O)O

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid typically involves the phosphorylation of glyceric acid. One common method includes the reaction of glyceric acid with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glyceraldehyde or dihydroxyacetone, while reduction can produce various alcohols.

Scientific Research Applications

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is involved in metabolic pathways, such as glycolysis and the Calvin cycle.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and metabolic regulation.

    Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The compound’s molecular targets include kinases and phosphatases, which regulate various cellular processes.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Specificity: The S-configuration of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid distinguishes it from D-(+)-2-Phosphoglyceric Acid (R-configuration), which is enzymatically active in glycolysis .

Antiviral Potential: Unlike (S)-CPMEA, the target compound lacks antiviral activity, highlighting the importance of substituents like adeninyl groups for such applications .

Metabolic Roles: As an endogenous metabolite, the compound contrasts with synthetic derivatives (e.g., catenelline) or branched-chain acids (e.g., 3-hydroxyisobutyric acid), which serve niche roles in catabolism or environmental adaptation .

Solubility and Stability: The compound requires stringent storage conditions (-80°C for long-term stability), unlike flavonols or marine MAAs, which are more stable at ambient temperatures .

Biological Activity

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid, also known as phosphono-hydroxypropanoic acid, is an endogenous metabolite that has been the subject of various studies focusing on its biological activity. This compound is significant in metabolic pathways and exhibits a range of biological effects, particularly in relation to its role in cellular signaling and potential therapeutic applications.

  • Chemical Formula : C3_3H7_7O7_7P
  • CAS Number : 23295-92-3
  • Molecular Weight : 169.06 g/mol

Biological Significance

This compound plays a crucial role in several biological processes:

  • Metabolic Role : It is involved in metabolic pathways, particularly as a phosphonate derivative that can influence energy metabolism and signaling pathways within cells .
  • Inhibition of Enzymatic Activity : Research indicates that this compound can act as an inhibitor of certain enzymes, which may have implications for diseases characterized by dysregulated enzyme activity, such as cancer and inflammatory conditions .
  • Cell Signaling : The compound is implicated in various signaling pathways, including those related to cell growth and differentiation. Its phosphono group allows it to interact with cellular receptors and enzymes, modulating their activity .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Glioblastoma Cell Lines : In vitro studies using glioblastoma cell lines (T98G and U-118) demonstrated that this compound can alter metabolic profiles, suggesting a potential role in cancer metabolism .
  • Enzyme Inhibition : Experimental data show that this compound inhibits specific proteases involved in cell signaling pathways. This inhibition can lead to decreased cell proliferation in cancerous cells .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Metabolic RegulationInvolved in energy metabolism and cellular signaling ,
Enzyme InhibitionInhibits proteases affecting cell growth ,
Cancer Cell ProliferationDemonstrates potential to reduce proliferation in glioblastoma cells
Therapeutic PotentialInvestigated for use in treating inflammatory diseases and cancers ,

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The phosphonate group mimics phosphate groups in biological systems, allowing the compound to interact with enzymes involved in phosphorylation processes.
  • Regulation of Signaling Pathways : By modulating the activity of kinases and phosphatases, this compound can influence pathways associated with cell survival, proliferation, and apoptosis .

Q & A

Q. What is the metabolic role of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid in biological systems?

The compound is a key intermediate in glycolysis, acting as 2-phosphoglyceric acid (2-PGA) during the conversion of 3-phosphoglycerate to phosphoenolpyruvate via enolase . To confirm its metabolic flux, researchers can use isotopic labeling (e.g., ¹³C-glucose) combined with mass spectrometry to track its presence in cellular extracts. Control experiments should include enzyme inhibition (e.g., using sodium fluoride to block enolase) to observe accumulation or depletion in specific pathways .

Q. How can this compound be reliably quantified in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal due to the compound’s polarity. A validated method includes:

  • Sample preparation: Deproteinization via cold methanol extraction.
  • Internal standards: Deuterated analogs (e.g., d₃-2-PGA) to correct for matrix effects.
  • Calibration curves: Linear range of 0.1–100 µM with R² > 0.99 .

Q. What are the structural characteristics of this compound?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with hydrogen-bonding networks stabilizing the structure. Key parameters:

  • Bond angles: C-O-P = 120.5° (indicative of tetrahedral phosphate geometry).
  • Hydrogen bonds: O–H⋯O interactions between hydroxyl and phosphonooxy groups (2.65–2.89 Å) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved?

Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

  • Temperature-dependent studies : Collect data at 100 K and 295 K to assess thermal motion.
  • DFT optimization : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G* basis set).
  • Twinned crystal analysis : Use PLATON or SHELXL to refine twin laws and occupancy .

Q. What experimental approaches can elucidate enzyme-substrate interactions involving this compound?

  • Kinetic assays : Measure Kₘ and Vₘₐₓ for enolase using varying 2-PGA concentrations.
  • X-ray crystallography : Co-crystallize enolase with 2-PGA to resolve binding modes (resolution ≤ 1.8 Å recommended).
  • NMR titration : Monitor ³¹P chemical shifts to identify phosphorylation-dependent conformational changes .

Q. How do stereochemical impurities impact the biological activity of synthetic this compound?

The (S)-enantiomer is enzymatically active, while the (R)-form acts as an inhibitor. To assess purity:

  • Chiral HPLC : Use a CHIRALPAK IG-3 column (eluent: 10 mM ammonium acetate in ethanol/water, 90:10).
  • Enzymatic assays : Compare activity with commercial (S)-enantiomer standards. Contamination >5% (R)-form reduces enolase activity by >40% .

Q. What strategies optimize the synthetic yield of this compound?

  • Phosphorylation control : Use in situ generated phosphoryl chloride (POCl₃) with triethylamine to minimize hydrolysis.
  • Stereoselective synthesis : Employ L-tartaric acid as a chiral auxiliary during esterification (yield improvement: 65% → 82%).
  • Purification : Cation-exchange chromatography (Dowex 50WX8) to remove unreacted starting materials .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous solutions?

Stability varies with pH and temperature:

  • pH 7.4 (physiological) : Half-life = 48 hours (hydrolysis to 3-phosphoglycerate).
  • pH < 3 : Rapid degradation (<2 hours) due to acid-catalyzed dephosphorylation. Experimental replication requires strict buffering (e.g., 50 mM HEPES) and storage at −80°C .

Q. Why do different studies report varying enzymatic affinities for this compound?

Discrepancies arise from:

  • Metal ion interference : Mg²⁺ increases enolase binding (Kₐ = 1.2 mM), while Ca²⁺ inhibits.
  • Assay conditions : Pre-incubation at 37°C vs. room temperature alters Kₘ by 30%. Standardize protocols using IUBMB guidelines .

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